4-Hydroxy-7-oxohept-5-enoic acid

Description

Overview of its Emergence as a Bioactive Lipid Oxidation Product

4-Hydroxy-7-oxohept-5-enoic acid is a product of the oxidative degradation of polyunsaturated fatty acids, specifically arising from the oxidative cleavage of docosahexaenoate (DHA). researchgate.net DHA is a crucial omega-3 fatty acid highly abundant in the brain and retina. researchgate.netnih.gov The process of lipid peroxidation, initiated by reactive oxygen species (ROS), leads to the formation of various reactive aldehydes, including HOHA. nih.gov

Initially identified through the study of oxidative damage in the retina, research has shown that HOHA is generated when DHA-containing phospholipids (B1166683) are subjected to oxidative stress. researchgate.netnih.gov This process leads to the formation of HOHA esters, which can then release the biologically active HOHA lactone. researchgate.netresearchgate.net This lactone form is a key player, capable of diffusing across cell membranes and interacting with various cellular components. researchgate.net A pivotal discovery was the identification of HOHA lactone as a major precursor of 2-(ω-carboxyethyl)pyrrole (CEP) derivatives. researchgate.netnih.gov These CEPs are formed through the reaction of HOHA lactone with the primary amino groups of proteins and ethanolamine (B43304) phospholipids. researchgate.netresearchgate.netnih.gov The detection of CEP adducts in human tumors, retina, and blood has underscored the in vivo relevance of HOHA formation. researchgate.net

Significance within Oxidative Stress-Mediated Pathophysiological Processes

The generation of HOHA is intrinsically linked to oxidative stress, a condition characterized by an imbalance between the production of ROS and the body's ability to counteract their harmful effects. This places HOHA at the center of numerous pathophysiological processes where oxidative stress is a known contributor.

The most extensively studied role of HOHA is in the pathogenesis of age-related macular degeneration (AMD) , a leading cause of vision loss. nih.govnih.gov In the retina, which is particularly susceptible to oxidative stress due to its high oxygen consumption and light exposure, HOHA and its lactone have been shown to:

Induce Apoptosis: HOHA lactone is cytotoxic and can induce programmed cell death (apoptosis) in retinal pigment epithelial (RPE) cells, a critical cell layer for retinal health. nih.govnih.gov This is achieved through the activation of the intrinsic apoptotic pathway. nih.govnih.gov

Promote Angiogenesis: HOHA lactone can stimulate the formation of new blood vessels, a process known as angiogenesis. nih.govresearchgate.net It achieves this by inducing the secretion of vascular endothelial growth factor (VEGF). nih.govresearchgate.net Pathological angiogenesis is a hallmark of the "wet" form of AMD.

Activate the Complement System: HOHA lactone is a potent inducer of the complement pathway in RPE cells. nih.gov The complement system is part of the innate immune response, and its chronic activation is implicated in the inflammation associated with AMD.

Induce Mitochondrial Dysfunction: HOHA lactone can impair mitochondrial function in RPE cells by decreasing ATP levels and the enzymatic activities of mitochondrial complexes. nih.gov

Beyond AMD, research has begun to uncover the involvement of HOHA in other diseases. Notably, in the context of cancer , HOHA lactone has been identified as a potent inducer of brain cancer cell invasiveness. researchgate.net Specifically, in glioblastoma multiforme (GBM), HOHA lactone promotes the migration and invasion of cancer stem cells. researchgate.net This finding suggests that HOHA may contribute to the aggressive nature of certain cancers and potentially play a role in the failure of anti-angiogenic therapies. researchgate.net The formation of CEPs from HOHA has also been linked to cancer and wound healing , although the direct role of HOHA in the latter is still an area of active investigation. researchgate.netresearchgate.net

Contextualization as a Research Probe for Cellular and Molecular Mechanisms

The well-defined chemical nature of HOHA and its potent biological activities have made it a valuable tool for researchers investigating the cellular and molecular sequelae of oxidative stress. By exposing cultured cells to HOHA, scientists can mimic specific aspects of oxidative damage and dissect the resulting signaling pathways.

HOHA lactone has been instrumental in elucidating the cellular response to lipid-derived aldehydes. Key research applications include:

Studying the Nrf2 Antioxidant Response: HOHA lactone has been shown to induce the upregulation of the transcription factor Nrf2 in ARPE-19 cells. nih.gov Nrf2 is a master regulator of the antioxidant response, and studying its activation by HOHA provides insights into how cells defend themselves against oxidative insults.

Investigating Cell Signaling Pathways: Research has utilized HOHA lactone to probe various signaling pathways. For instance, in glioblastoma cells, HOHA was found to cause an increase in the phosphorylation of mitogen-activated protein kinases (MAPKs) and Akt kinases. researchgate.net

Elucidating Mechanisms of Protein Modification: The reaction of HOHA lactone with proteins to form CEPs is a key area of study. researchgate.netnih.gov This allows researchers to investigate the consequences of protein modification by lipid peroxidation products and the role of these adducts in disease.

Modeling Disease Processes: The ability of HOHA to induce key features of AMD in cell culture models, such as apoptosis and angiogenesis, makes it an important tool for studying the disease's pathogenesis and for screening potential therapeutic agents. nih.govnih.govnih.gov

The following interactive data tables summarize key research findings related to the effects of this compound lactone on different cell types and the molecular pathways it influences.

Table 1: Cellular Effects of this compound Lactone

| Cell Type | Observed Effect | Implicated Disease/Process |

|---|---|---|

| Retinal Pigment Epithelial (RPE) Cells | Induces apoptosis, promotes angiogenesis (VEGF secretion), activates complement system, induces mitochondrial dysfunction, upregulates Nrf2. nih.govnih.govnih.govnih.gov | Age-Related Macular Degeneration (AMD) |

| Glioblastoma Multiforme (GBM) Stem Cells | Increases cell migration and invasion, induces MMP1 expression. researchgate.net | Cancer (Glioblastoma) |

Table 2: Molecular Pathways Influenced by this compound Lactone

| Pathway | Effect | Cellular Consequence |

|---|---|---|

| Intrinsic Apoptosis Pathway | Activation. nih.govnih.gov | Programmed cell death. |

| VEGF Signaling | Upregulation of VEGF secretion. nih.govresearchgate.net | Promotion of angiogenesis. |

| Complement Pathway | Activation. nih.gov | Inflammatory response. |

| Nrf2 Antioxidant Response | Upregulation of Nrf2. nih.gov | Cellular defense against oxidative stress. |

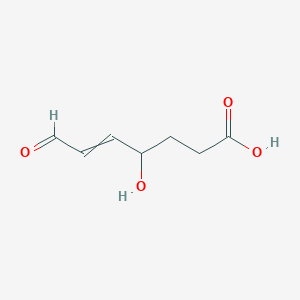

Structure

2D Structure

3D Structure

Properties

CAS No. |

922508-93-8 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

4-hydroxy-7-oxohept-5-enoic acid |

InChI |

InChI=1S/C7H10O4/c8-5-1-2-6(9)3-4-7(10)11/h1-2,5-6,9H,3-4H2,(H,10,11) |

InChI Key |

AWMMWTOCJYFDHE-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C(C=CC=O)O |

Origin of Product |

United States |

Biogenesis and Metabolic Transformations of 4 Hydroxy 7 Oxohept 5 Enoic Acid

Oxidative Fragmentation of Polyunsaturated Fatty Acids (PUFAs)

The generation of HOHA is a direct consequence of the oxidative cleavage of polyunsaturated fatty acids (PUFAs). This process involves the non-enzymatic attack of reactive oxygen species on the fatty acid chains, leading to their fragmentation into smaller, often highly reactive, molecules.

Docosahexaenoic Acid (DHA) as a Primary Biological Precursor

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is a principal biological precursor to HOHA. nih.gov DHA is highly enriched in cellular membranes, particularly in the retina and brain. plos.orgacs.org Its six double bonds make it exceptionally susceptible to oxidation. plos.org The oxidative fragmentation of DHA-containing phospholipids (B1166683) leads to the formation of HOHA. nih.gov Specifically, the cleavage of the docosahexaenoate chain yields HOHA, which can exist in equilibrium with its lactone form, 4-hydroxy-7-oxohept-5-enoic acid lactone (HOHA-lactone). nih.govnih.gov

Role of Free Radicals and Reactive Oxygen Species (ROS) in Formation

The formation of HOHA is initiated by the action of free radicals and reactive oxygen species (ROS). plos.org These highly reactive chemical species, which include hydroxyl radicals and peroxyl radicals, can abstract hydrogen atoms from the bis-allylic positions of DHA, initiating a cascade of reactions known as lipid peroxidation. acs.org This process ultimately leads to the cleavage of the carbon-carbon bonds within the fatty acid chain, resulting in the generation of various breakdown products, including HOHA. nih.gov The retina's high oxygen consumption and abundance of PUFAs make it particularly vulnerable to this type of oxidative stress. nih.gov

Distinction from Other Hydroxy-oxo-alkenoic Acids

HOHA is distinct from other hydroxy-oxo-alkenoic acids, such as 4-hydroxy-8-oxonon-5-enoic acid (HOOA), which is derived from the oxidation of omega-6 PUFAs like arachidonic acid and linoleic acid. nih.gov While both are products of lipid peroxidation, their precursors differ, leading to variations in their chain length and the position of the oxo group. This distinction is significant as the biological activities and the specific pathological processes they are associated with can differ.

Precursor Forms and Release Mechanisms

HOHA is not typically formed as a free fatty acid in the first instance. Instead, it is generated while still esterified to a phospholipid backbone, which then undergoes further transformations to release the free acid or its lactone.

Generation as Phospholipid Esters (e.g., HOHA-PC)

The oxidative fragmentation of DHA initially occurs within a phospholipid molecule, leading to the formation of an oxidatively truncated phospholipid. A prominent example is 1-palmityl-2-(4-hydroxy-7-oxo-5-heptenoyl)-sn-glycero-3-phosphocholine (HOHA-PC). bohrium.comnih.gov In this form, the HOHA moiety is esterified at the sn-2 position of the glycerol (B35011) backbone of phosphatidylcholine. nih.gov Studies have shown that DHA in the form of phospholipids is more resistant to oxidative degradation compared to its triglyceride or ethyl ester forms. nih.gov

Spontaneous Deacylation and Intramolecular Transesterification

HOHA-PC can undergo spontaneous, non-enzymatic deacylation to release lysophosphatidylcholine (B164491) (lysoPC) and HOHA, which can then cyclize to form HOHA-lactone. bohrium.comnih.govnih.gov This reaction proceeds readily under physiological conditions of temperature and pH (t1/2 = 30 min at 37°C and pH 7.4). bohrium.comnih.gov The mechanism involves an intramolecular transesterification, where the hydroxyl group on the HOHA acyl chain attacks the ester linkage at the sn-2 position. bohrium.comnih.gov This process is notably faster for HOHA-PC compared to its longer-chain homolog, HOOA-PC. nih.gov The rate of this deacylation is pH-dependent, being inhibited by acidic conditions. bohrium.comnih.gov

Non-enzymatic Transesterification/Deacylation Processes

The formation of this compound (HOHA) lactone, a key precursor molecule, occurs through the oxidative truncation of docosahexaenoate (DHA), a polyunsaturated fatty acid abundant in locations such as the photoreceptor disc membranes of the retina. nih.govnih.gov This release is not directly mediated by enzymes but rather by a spontaneous chemical reaction. nih.govnih.gov Specifically, HOHA is liberated from DHA-containing phospholipids via non-enzymatic transesterification and deacylation. nih.govnih.gov

Research has shown that an oxidation product of docosahexaenoate-containing phosphatidylcholine, known as HOHA-PC, rapidly undergoes intramolecular transesterification. nih.govnih.gov This process has a half-life of approximately 30 minutes at 37°C, leading to the release of HOHA-lactone. nih.govnih.govnih.gov This non-enzymatic pathway highlights a significant route by which lipid peroxidation products can be generated and released within biological systems, initiating further metabolic events. nih.gov

Intracellular and Extracellular Metabolic Fates

Once formed, the lipid-derived α,β-unsaturated aldehyde, HOHA-lactone, can readily diffuse across cell membranes into the intracellular environment. nih.govnih.gov Inside the cell, for instance in retinal pigmented epithelial (RPE) cells, it is subject to a series of metabolic transformations aimed at detoxification and eventual removal from the cell. nih.govnih.govnih.gov

Enzymatic Conjugation with Glutathione (B108866) (GSH)

The principal metabolic pathway for detoxifying HOHA-lactone within the cell is conjugation with the tripeptide glutathione (GSH). nih.govnih.gov This reaction is a Michael-type addition where the nucleophilic thiol group of GSH attacks the electrophilic carbon of the α,β-unsaturated aldehyde in the HOHA-lactone molecule. nih.govmdpi.com While this conjugation can happen non-enzymatically, the rate is significantly accelerated by the action of Glutathione S-transferase (GST) enzymes. mdpi.com

This process is a classic example of a Phase II detoxification reaction. mdpi.com The resulting glutathione S-conjugate is more polar and water-soluble than the parent compound, which facilitates its subsequent processing and excretion. mdpi.com Studies on RPE cells exposed to HOHA-lactone show that the GSH Michael adduct begins to appear intracellularly within seconds, indicating a rapid and efficient conjugation process. nih.govnih.gov

Reduction to Dihydroxy Metabolites (e.g., DHHA-lactone GSH)

Following the initial conjugation with GSH, the HOHA-lactone adduct undergoes further enzymatic modification. The aldehyde group of the newly formed GSH-HOHA-lactone adduct is reduced. nih.gov This reduction leads to the formation of a reduced Michael adduct, which can be considered a dihydroxy metabolite. nih.gov

This reduced GSH-HOHA-lactone adduct is the most prominent and abundant metabolite detected in both cell lysates and the surrounding extracellular medium following cellular exposure to HOHA-lactone. nih.govnih.gov The initial, unreduced GSH adduct is typically only found in small quantities during the early stages of metabolism or when cells are exposed to high concentrations (≥ 25 μM) of HOHA-lactone. nih.gov The metabolic conversion to the reduced form is believed to involve the coordinated action of both Glutathione S-transferase (GST) and alcohol dehydrogenase (ADH) enzymes. nih.gov

Cellular Transport and Secretion of Metabolites

The metabolic processing of HOHA-lactone culminates in the active removal of its detoxified conjugate from the cell. This represents a Phase III metabolic step, where conjugates are excreted. mdpi.com The transport of the reduced GSH-HOHA-lactone adduct follows a clear and time-dependent pattern. nih.govnih.gov

After its formation within seconds, the intracellular level of the reduced GSH adduct reaches a maximum concentration at approximately 30 minutes. nih.govnih.gov Subsequently, the intracellular concentration begins to decrease, which occurs concurrently with a rise in its concentration in the extracellular medium. nih.govnih.gov This kinetic profile reveals a unidirectional export mechanism, actively transporting the reduced GSH-HOHA-lactone adduct from the cytosol across the cell membrane into the extracellular space. nih.govnih.gov

Data Tables

Table 1: Timeline of HOHA-lactone Metabolism in Retinal Pigmented Epithelial (RPE) Cells

| Time Point | Intracellular Event | Extracellular Event |

| Seconds | Initial appearance of the GSH-HOHA-lactone Michael adduct. nih.govnih.gov | Metabolites not yet detected. nih.gov |

| ~ 30 Minutes | Peak intracellular concentration of the reduced GSH-HOHA-lactone adduct. nih.govnih.gov | Low levels of the reduced adduct may begin to appear. nih.gov |

| > 30 Minutes | Intracellular levels of the reduced adduct decrease from their peak. nih.govnih.gov | Increasing levels of the reduced GSH-HOHA-lactone adduct are secreted and detected. nih.govnih.gov |

Chemical Reactivity and Derivative Formation of 4 Hydroxy 7 Oxohept 5 Enoic Acid

Intramolecular Cyclization to Form Lactones

4-Hydroxy-7-oxohept-5-enoic acid possesses both a hydroxyl (-OH) group and a carboxylic acid (-COOH) group within the same molecule. This structure facilitates an intramolecular cyclization reaction where the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This process, known as lactonization, results in the formation of a stable six-membered cyclic ester, a delta-lactone, with the concurrent elimination of a water molecule. youtube.com This spontaneous conversion is a key aspect of HOHA's chemistry. For instance, the spontaneous deacylation of phospholipids (B1166683) containing HOHA generates the HOHA-lactone. nih.gov

Reaction Summary: Intramolecular Cyclization

| Reactant | Key Functional Groups | Reaction Type | Product |

|---|---|---|---|

| This compound | Hydroxyl (-OH) at C4, Carboxylic Acid (-COOH) at C1 | Intramolecular Esterification (Lactonization) | This compound lactone (HOHA lactone) |

The formation of the HOHA lactone is not merely a structural transformation but has significant biological implications. The lactone form of the molecule is itself a bioactive species. Research has demonstrated that HOHA lactone can induce apoptosis (programmed cell death) in retinal pigment epithelial cells. nih.gov This process is mediated through the intrinsic apoptotic pathway, involving the activation of caspase-3, a key executioner enzyme in apoptosis. nih.gov Furthermore, HOHA lactone has been found to promote angiogenesis, the formation of new blood vessels. researchgate.net The lactone also retains the ability to react with other biological molecules, such as proteins, to form carboxyethylpyrrole (CEP) derivatives, thereby perpetuating a cascade of biological effects. nih.gov

Intermolecular Reactions with Biological Nucleophiles

The electrophilic nature of the α,β-unsaturated aldehyde moiety in this compound makes it a target for attack by biological nucleophiles. This reactivity leads to the formation of covalent adducts with various biomolecules, including proteins and phospholipids.

The primary amino group (ε-amino group) of lysine (B10760008) residues in proteins is a potent nucleophile that readily reacts with HOHA. nih.govnih.gov The reaction involves the covalent adduction of HOHA to the protein, a process that modifies the protein's structure and function. nih.govnih.gov This adduction is a critical step in the formation of more complex derivatives, such as carboxyethylpyrroles (CEPs). nih.govnih.gov

One of the most significant intermolecular reactions of HOHA is its conversion of primary amino groups, such as those on lysine residues, into 2-(ω-carboxyethyl)pyrrole (CEP) derivatives. nih.govnih.gov This transformation occurs when HOHA, generated from the oxidative fragmentation of docosahexaenoate (DHA)-containing lipids, reacts with proteins. nih.govresearchgate.net The formation of CEPs is not just a chemical modification; these adducts are recognized as mediators in disease, particularly in age-related macular degeneration (AMD), where they are found in elevated levels. nih.govresearchgate.netmedchemexpress.com CEPs themselves are known to promote angiogenesis. nih.govmedchemexpress.com

Reaction Summary: CEP Formation

| Reactants | Reaction Type | Product | Biological Significance |

|---|---|---|---|

| This compound (HOHA) + Protein Lysine Residue | Covalent Adduction / Pyrrole Formation | CEP-Protein Adduct | Biomarker for AMD, promotes angiogenesis. nih.govresearchgate.netmedchemexpress.com |

Beyond proteins, the primary amino group of ethanolamine (B43304) phospholipids, such as phosphatidylethanolamines (PEs), serves as another key nucleophilic target for HOHA. nih.govnih.gov PEs are significant components of membranes in the brain and retina. nih.gov The reaction of HOHA with these phospholipids results in the formation of CEP-PE derivatives, extending the impact of lipid peroxidation to the lipidome. nih.govnih.gov It is hypothesized that the abundance of DHA and PEs in neural and retinal tissues makes this reaction particularly relevant in those locations. nih.gov Both HOHA and its lactone can react with ethanolamine phospholipids to generate these CEP adducts. nih.govnih.gov

The oxidative fragmentation of docosahexaenoate-containing phospholipids is a complex process that generates not only HOHA but also a related compound, 4-keto-7-oxohept-5-enoic acid (KOHA). nih.gov It is this keto-acid, KOHA, that serves as the precursor for 4-oxoheptanedioic (OHdiA) monoamide derivatives. nih.gov KOHA reacts with the primary amino groups of proteins and ethanolamine phospholipids to form these OHdiA monoamide adducts. nih.gov While derived from a related pathway, these derivatives are distinct from the CEPs formed from HOHA. Interestingly, OHdiA monoamide epitopes have also been shown to be angiogenic, acting via the TLR2 receptor. nih.gov

Esterification with Alcohols

The carboxylic acid moiety of this compound can readily undergo esterification with various alcohols. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, in a process known as Fischer-Speier esterification. The reaction involves the protonation of the carboxylic acid, followed by a nucleophilic attack from the alcohol, and subsequent elimination of a water molecule to form the corresponding ester.

Alternatively, milder methods can be employed to achieve esterification, particularly when dealing with sensitive functional groups elsewhere in the molecule. These methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the alcohol.

The formation of esters can significantly alter the physicochemical properties of the parent compound, such as its solubility, volatility, and biological activity. For instance, conversion to a methyl or ethyl ester can increase its lipophilicity.

Below is a table detailing the expected ester derivatives formed from the reaction of this compound with a selection of common alcohols.

| Alcohol Reactant | Resulting Ester Product | Chemical Formula of Ester | Molecular Weight of Ester ( g/mol ) |

| Methanol | Methyl 4-hydroxy-7-oxohept-5-enoate | C₈H₁₂O₄ | 188.18 |

| Ethanol | Ethyl 4-hydroxy-7-oxohept-5-enoate | C₉H₁₄O₄ | 202.20 |

| Propan-1-ol | Propyl 4-hydroxy-7-oxohept-5-enoate | C₁₀H₁₆O₄ | 216.23 |

| Butan-1-ol | Butyl 4-hydroxy-7-oxohept-5-enoate | C₁₁H₁₈O₄ | 230.26 |

| Benzyl alcohol | Benzyl 4-hydroxy-7-oxohept-5-enoate | C₁₄H₁₆O₄ | 248.27 |

Further Oxidation Pathways

The structure of this compound presents several sites susceptible to oxidation, leading to a variety of potential products depending on the oxidizing agent and reaction conditions.

The secondary hydroxyl group at the C4 position can be oxidized to a ketone. This transformation can be achieved using a range of common oxidizing agents, such as chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or under milder conditions with reagents like the Dess-Martin periodinane. Oxidation at this position would yield 4,7-dioxohept-5-enoic acid.

The aldehyde functionality at C7 is also prone to oxidation. Strong oxidizing agents, like potassium permanganate (B83412) or Jones reagent, would readily convert the aldehyde to a carboxylic acid, resulting in the formation of a dicarboxylic acid: 4-hydroxyhept-5-enedioic acid. Milder oxidizing agents, such as Tollens' reagent or Fehling's solution, could also selectively oxidize the aldehyde.

Furthermore, the carbon-carbon double bond in the α,β-unsaturated system is susceptible to oxidative cleavage. Strong oxidizing conditions, for example, ozonolysis followed by an oxidative workup (using hydrogen peroxide) or treatment with hot, concentrated potassium permanganate, would cleave the double bond, leading to smaller carboxylic acid fragments.

The potential oxidation products of this compound are summarized in the table below.

| Oxidation Site(s) | Oxidizing Agent (Example) | Major Oxidation Product | Chemical Formula of Product |

| Secondary Alcohol (C4) | Pyridinium chlorochromate (PCC) | 4,7-Dioxohept-5-enoic acid | C₇H₈O₄ |

| Aldehyde (C7) | Tollens' Reagent | 4-Hydroxyhept-5-enedioic acid | C₇H₁₀O₅ |

| Secondary Alcohol (C4) and Aldehyde (C7) | Jones Reagent | 4-Oxohept-5-enedioic acid | C₇H₈O₅ |

| Carbon-Carbon Double Bond (C5-C6) | O₃, then H₂O₂ | Succinic acid and Malonic acid | C₄H₆O₄ and C₃H₄O₄ |

It is important to note that the simultaneous presence of multiple oxidizable functional groups can lead to challenges in achieving selective oxidation at a single site. The choice of oxidant and the careful control of reaction conditions are crucial in directing the reaction towards the desired product. The formation of this compound in biological systems is noted to be a result of the oxidative cleavage of docosahexaenoic acid (DHA). nih.gov

Molecular and Cellular Mechanisms of 4 Hydroxy 7 Oxohept 5 Enoic Acid Action

Modulation of Cellular Viability and Death Pathways

4-Hydroxy-7-oxohept-5-enoic acid lactone has been identified as a potent modulator of cell survival, primarily through the induction of programmed cell death, or apoptosis, in a variety of cell types. Its cytotoxic effects are mediated by a complex interplay of signaling cascades that ultimately lead to the dismantling of the cell.

Induction of Apoptosis in Specific Cell Types

Scientific investigations have demonstrated that this compound lactone is a cytotoxic agent that can induce apoptosis. This has been notably observed in retinal pigment epithelial (RPE) cells, which are crucial for maintaining retinal health. nih.gov The dysfunction and death of RPE cells are implicated in the pathogenesis of age-related macular degeneration (AMD). nih.gov Studies have shown that exposure of RPE cells to this compound lactone leads to apoptotic cell death, suggesting a potential role for this compound in the progression of retinal degenerative diseases. nih.gov

Activation of Intrinsic Apoptotic Cascades

The apoptotic process initiated by this compound lactone primarily proceeds through the intrinsic pathway. This pathway is centered on the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Research has revealed that treatment with this compound lactone leads to the upregulation of the pro-apoptotic protein Bax. nih.gov The increase in Bax expression is a critical step that culminates in the activation of executioner caspases, specifically caspase-3 and caspase-7. nih.gov The activation of these caspases is a hallmark of apoptosis, leading to the cleavage of various cellular substrates and the eventual demise of the cell. nih.gov

| Key Proteins in HOHA-lactone Induced Apoptosis | Function | Reference |

| Bax | A pro-apoptotic member of the Bcl-2 family that promotes mitochondrial outer membrane permeabilization. | nih.gov |

| Caspase-3 | An executioner caspase that, once activated, cleaves numerous cellular proteins to orchestrate apoptosis. | nih.gov |

| Caspase-7 | Another executioner caspase that works in concert with caspase-3 to execute the apoptotic program. | nih.gov |

Disruption of Mitochondrial Function and Bioenergetics

A key element in the apoptotic activity of this compound lactone is its ability to disrupt mitochondrial function and cellular energy production. nih.gov Studies have demonstrated that this compound significantly decreases the mitochondrial membrane potential (Δψm), a critical indicator of mitochondrial health. nih.gov Furthermore, it leads to a substantial reduction in intracellular ATP levels, indicating a severe impairment of cellular bioenergetics. nih.govnih.gov This mitochondrial dysfunction is a central event in the intrinsic apoptotic pathway. The compound has also been shown to inhibit the enzymatic activities of mitochondrial complexes I and II, while having a lesser effect on complexes III and IV. nih.gov

| Effect of this compound Lactone on Mitochondrial Function in ARPE-19 Cells |

| Parameter |

| Mitochondrial Membrane Potential (Δψm) |

| ATP Levels |

| Mitochondrial Complex I Activity |

| Mitochondrial Complex II Activity |

| Mitochondrial Complex IV Activity |

Enhancement of Intracellular Oxidative Stress

This compound lactone has been shown to be a potent inducer of intracellular oxidative stress. nih.gov This is characterized by an accumulation of reactive oxygen species (ROS) within the cells. nih.gov The generation of ROS can damage cellular components, including lipids, proteins, and DNA, further contributing to cellular dysfunction and apoptosis. Concurrently with the increase in ROS, a significant depletion of intracellular glutathione (B108866) (GSH), a major cellular antioxidant, is observed. nih.govresearchgate.net At a concentration of 1 μM, the lactone caused a 39% decrease in GSH levels, which dropped by 68% at 10 μM, indicating a severe compromise of the cell's antioxidant defense system. nih.gov

Influence on Cell Signaling Networks

Beyond its direct effects on cell death pathways, this compound lactone also influences key cell signaling networks that govern cellular proliferation and survival.

Regulation of Cellular Proliferation

The impact of this compound lactone on cellular proliferation appears to be context-dependent. In studies involving retinal pigment epithelial cells, low, submicromolar concentrations of the lactone have been found to promote the secretion of vascular endothelial growth factor (VEGF). nih.govnih.gov VEGF is a potent signaling protein that can stimulate the proliferation of endothelial cells, a critical process in angiogenesis (the formation of new blood vessels). nih.gov Furthermore, research has shown that glutathione-conjugated metabolites of this compound lactone can directly stimulate the proliferation of human umbilical vein endothelial cells (HUVECs) and promote angiogenesis in vitro. nih.gov This suggests a complex role for this compound and its metabolites in regulating cell growth and tissue remodeling processes.

Promotion of Cell Migration and Invasiveness

Research has demonstrated that this compound lactone is a potent promoter of cellular motility and invasion. Studies involving glioblastoma (GBM) stem cells found that HOHA-lactone induces an increase in their migration velocity. ohiolink.edu This effect is not limited to cancer cells; the compound also promotes the migration and invasion of endothelial cells. researchgate.net Furthermore, even the metabolites of HOHA-lactone, such as its glutathione (GSH) adduct, have been shown to significantly accelerate the migration of human umbilical vein endothelial cells at sub-micromolar concentrations. nih.gov

Activation of Matrix Metalloproteinases (MMPs), particularly MMP1

A key mechanism behind the increased invasiveness prompted by HOHA-lactone is its ability to activate matrix metalloproteinases (MMPs). Specifically, HOHA-lactone has been found to cause an increased expression of MMP1 in glioblastoma stem cells. ohiolink.eduresearchgate.net MMPs are enzymes that degrade the extracellular matrix, a critical step in enabling cell migration and tissue invasion. ohiolink.edu Analysis of clinical cancer data supports this finding, revealing that elevated levels of MMP1 are indicative of glioblastoma invasion, while lower levels are associated with better survival outcomes. researchgate.net

Phosphorylation of Mitogen-Activated Protein Kinases (MAPK) and Akt Kinases

The signaling cascades initiated by HOHA-lactone involve the phosphorylation of critical intracellular kinases. Exposure of cultured glioblastoma stem cells to HOHA-lactone leads to an increase in the phosphorylation of both mitogen-activated protein kinases (MAPK) and Akt kinases. ohiolink.eduresearchgate.net This activation is not a standalone event but is intricately linked to other cellular activities induced by the compound.

Involvement of Protease-Activated Receptor 1 (PAR1)

The phosphorylation of MAPK and Akt kinases by HOHA-lactone is dependent on the activity of Protease-Activated Receptor 1 (PAR1). ohiolink.eduresearchgate.net Research has established that HOHA-lactone promotes a transition in glioblastoma cells towards a more migratory state through the activation of both PAR1 and MMP1. researchgate.netresearchgate.net This indicates that PAR1 is a crucial receptor in the signaling pathway through which HOHA-lactone exerts its effects on cell migration and kinase activation. ohiolink.eduresearchgate.net

Alteration of Gene Expression Profiles (e.g., Nrf2-responsive genes)

This compound lactone significantly alters gene expression within cells, notably by inducing oxidative stress through the depletion of intracellular glutathione. researchgate.net This stress triggers a protective antioxidant response mediated by the transcription factor Nrf2. researchgate.net Studies in human retinal pigmented epithelial (ARPE-19) cells show that HOHA-lactone induces the upregulation of Nrf2, which subsequently leads to the increased expression of several known Nrf2-responsive antioxidant genes. researchgate.net

Table 1: Nrf2-Responsive Genes Upregulated by HOHA-Lactone

| Gene Symbol | Full Name | Function |

| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | The first rate-limiting enzyme in GSH synthesis. researchgate.net |

| HO-1 | Heme Oxygenase-1 | An antioxidant enzyme that counteracts oxidative stress. researchgate.net |

| NQO1 | NAD(P)H Dehydrogenase Quinone 1 | An enzyme involved in detoxification and antioxidant defense. researchgate.net |

Interactions with Immune and Inflammatory Pathways

Beyond its effects on individual cell behavior, HOHA-lactone also engages with broader physiological systems, such as the innate immune system.

Activation of the Complement Pathway

HOHA-lactone has been identified as a potent inducer of the complement pathway, a critical component of the innate immune system. ohiolink.eduresearchgate.net This activation provides a direct molecular link between the oxidative cleavage of DHA and the inflammatory processes associated with conditions like age-related macular degeneration (AMD). ohiolink.edu The compound's induction of oxidative stress in retinal pigmented epithelial cells contributes to this activation, ultimately leading to the formation of the membrane attack complex (MAC) on the cell surface, which can cause cell lysis and death. ohiolink.edu

Modulation of Macrophage Polarization and Activity

The influence of this compound (HOHA) on macrophage function is primarily understood through its role as a precursor to the formation of 2-(ω-carboxyethyl)pyrrole (CEP) derivatives. While direct studies on HOHA's immediate interaction with macrophages are limited, the downstream effects of its derivatives, particularly CEP, on macrophage polarization and activity are more clearly documented. This section will focus on the indirect mechanisms by which HOHA contributes to the modulation of macrophage behavior, primarily through the generation of CEP.

The oxidative cleavage of docosahexaenoic acid (DHA) results in the formation of this compound. plos.org This compound can then react with primary amino groups found in proteins and ethanolamine (B43304) phospholipids (B1166683) to produce CEP derivatives. plos.org It is these CEP adducts that have been shown to be biologically active and capable of influencing the immune response, particularly the polarization of macrophages toward a pro-inflammatory M1 phenotype.

Promotion of M1 Macrophage Polarization via CEP

Research has demonstrated that CEP acts as a signaling molecule that drives macrophages toward an M1-like state. This polarization is a critical step in the inflammatory cascade. The sensing of CEP by Toll-like receptor 2 (TLR2) on macrophages is a key initiating event. nih.gov This interaction triggers a signaling cascade within the macrophage, leading to the expression of genes characteristic of the M1 phenotype.

Immunization with CEP-modified mouse serum albumin has been shown to induce the production of interferon-gamma (IFN-γ) and interleukin-17 (IL-17) from CEP-specific T-cells. plos.orgnih.gov These cytokines are potent activators of macrophages and are known to promote their differentiation into the M1 inflammatory phenotype. plos.orgnih.gov

The functional consequences of this CEP-mediated M1 polarization are significant. M1 macrophages are characterized by their production of pro-inflammatory cytokines and mediators. In the context of CEP stimulation, this includes the upregulation and release of:

Inducible nitric oxide synthase (iNOS): An enzyme that produces nitric oxide, a key inflammatory mediator. nih.gov

Interleukin-1β (IL-1β): A potent pro-inflammatory cytokine. nih.gov

Tumor Necrosis Factor-α (TNF-α): A central regulator of inflammation. nih.gov

Interleukin-12 (IL-12): A cytokine that plays a crucial role in the differentiation of T-cells and the promotion of inflammatory responses. nih.gov

The table below summarizes the key molecules involved in the indirect modulation of macrophage polarization by HOHA through its conversion to CEP.

| Molecule | Role in Macrophage Polarization | Research Findings |

| This compound (HOHA) | Precursor to CEP | Formed from the oxidative cleavage of docosahexaenoic acid (DHA). plos.org |

| 2-(ω-carboxyethyl)pyrrole (CEP) | Inducer of M1 Polarization | Adduct formed from HOHA and proteins or phospholipids. plos.org Sensed by TLR2 on macrophages. nih.gov |

| Toll-like receptor 2 (TLR2) | Macrophage Receptor for CEP | Engagement by CEP initiates M1 polarization signaling. nih.gov |

| Interferon-gamma (IFN-γ) | T-cell derived Cytokine | Production is stimulated by CEP-modified proteins; promotes M1 polarization. plos.orgnih.gov |

| Interleukin-17 (IL-17) | T-cell derived Cytokine | Production is stimulated by CEP-modified proteins; promotes M1 polarization. plos.orgnih.gov |

Impact on Macrophage Activity

The shift towards an M1 phenotype has a profound impact on the activity of macrophages. While specific studies detailing the direct effect of HOHA on macrophage activities such as phagocytosis are not extensively available, the consequences of CEP-induced M1 polarization are well-established. M1 macrophages are characterized by enhanced microbicidal and tumoricidal activity, driven by the production of reactive oxygen species and nitric oxide.

The table below outlines the key pro-inflammatory mediators produced by macrophages following CEP-induced M1 polarization.

| Mediator | Function |

| Inducible nitric oxide synthase (iNOS) | Produces nitric oxide, a potent inflammatory and microbicidal agent. nih.gov |

| Interleukin-1β (IL-1β) | Promotes local and systemic inflammation. nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | A key cytokine in orchestrating the inflammatory response. nih.gov |

| Interleukin-12 (IL-12) | Directs the adaptive immune response towards a pro-inflammatory state. nih.gov |

Pathophysiological Relevance in Disease Models and Biological Systems

Role in Age-Related Macular Degeneration (AMD) Etiology

Age-related macular degeneration (AMD) is a primary cause of vision loss in the elderly, characterized by the deterioration of the macula. The involvement of 4-Hydroxy-7-oxohept-5-enoic acid and its related compounds is central to the molecular mechanisms underlying this debilitating condition.

A key event in the pathogenesis of AMD is the oxidative cleavage of docosahexaenoic acid (DHA), a polyunsaturated fatty acid highly abundant in the retinal photoreceptor outer segments and retinal pigment epithelial (RPE) cells. This process generates reactive aldehydes, including the lactone of this compound (referred to as HOHA lactone). nih.govnih.gov This lactone can then react with proteins and ethanolamine (B43304) phospholipids (B1166683) to form ω-carboxyethylpyrrole (CEP) derivatives. nih.govnih.gov Studies have consistently shown that these CEP derivatives, along with autoantibodies against them, accumulate in the retinal tissues and blood plasma of individuals with AMD, serving as a biomarker for the disease. nih.govnih.gov This accumulation is a direct consequence of oxidative stress within the retinal environment.

The retinal pigment epithelium (RPE) is a critical cell layer for maintaining retinal health. The dysfunction and death of RPE cells are pivotal in the progression of AMD. nih.govnih.gov Research has demonstrated that HOHA lactone is cytotoxic and induces apoptotic cell death in RPE cells through the activation of the intrinsic pathway. nih.govnih.gov This suggests that therapeutic strategies aimed at mitigating HOHA lactone-induced apoptosis could be beneficial in preventing RPE cell loss in the early stages of AMD. nih.gov Furthermore, HOHA lactone is implicated in a damaging feedback loop where it fosters the production of reactive oxygen species, thereby promoting intracellular oxidative stress which in turn leads to further oxidative cleavage of DHA and the generation of more HOHA lactone. nih.govnih.gov

Below is a table summarizing the effects of HOHA lactone on RPE cells.

| Effect of HOHA Lactone on RPE Cells | Research Finding |

| Cytotoxicity | Induces apoptotic cell death. nih.govnih.gov |

| Oxidative Stress | Promotes the production of reactive oxygen species. nih.gov |

| Vicious Cycle | Participates in a cycle that leads to more HOHA lactone production. nih.gov |

| Mitochondrial Dysfunction | Induces mitochondrial dysfunction, decreases ATP levels, and depletes glutathione (B108866) (GSH). nih.gov |

The "wet" form of AMD is characterized by choroidal neovascularization (CNV), the growth of new, abnormal blood vessels from the choroid into the retina. These vessels can leak fluid and blood, leading to rapid and severe vision loss. The CEP derivatives formed from HOHA lactone are known to promote CNV. nih.govnih.gov Animal models have shown that these derivatives can induce the formation of new blood vessels, contributing directly to the pathology of wet AMD. nih.gov The pro-angiogenic activity of HOHA lactone and its derivatives has been shown to occur through several different molecular pathways. researchgate.net

Oxidative stress and inflammation are deeply intertwined in the pathology of AMD and other ocular diseases. acquirepublications.orgnih.govmdpi.com HOHA lactone plays a significant role in this interplay. It contributes to oxidative stress by depleting cellular levels of glutathione (GSH), a major antioxidant. nih.govnih.gov This depletion makes RPE cells more vulnerable to oxidative damage. Concurrently, HOHA lactone acts as a potent inducer of the complement pathway, a key component of the innate immune system. nih.gov Activation of the complement system is a well-established factor in AMD pathology, with complement proteins being found in drusen (extracellular deposits) and the Bruch's membrane of AMD donor eyes. nih.gov This dual action of inducing oxidative stress and triggering inflammation creates a self-amplifying cycle of damage within the retinal tissue. acquirepublications.orgnih.gov

The following table outlines the pro-inflammatory and oxidative effects of HOHA lactone.

| Pathological Process | Mechanism of Action of HOHA Lactone |

| Oxidative Stress | Depletion of glutathione (GSH), leading to increased reactive oxygen species. nih.govnih.gov |

| Inflammation | Potent induction of the complement pathway. nih.gov |

| Cellular Damage | Upregulation of oxidative stress markers like 8-OHdG and 4HNE. nih.gov |

Implications in Cancer Progression and Metastasis

Emerging research has begun to shed light on the role of lipid-derived molecules in cancer biology. While the direct role of this compound is an active area of investigation, the pathways from which it originates are implicated in cancer progression.

In the context of glioblastoma, a highly aggressive form of brain cancer, the migration and invasion of glioblastoma stem-like cells (GSCs) are major drivers of tumor recurrence and treatment failure. Recent studies have identified a subpopulation of migratory GSCs that express high levels of brain-type fatty acid-binding protein 7 (FABP7). nih.gov This protein binds to polyunsaturated fatty acids (PUFAs), the precursors of this compound. The binding of PUFAs to FABP7 activates the retinoid-X-receptor alpha (RXRα), a nuclear receptor. nih.gov This activation, in turn, drives the migration and invasion of GSCs. nih.gov This suggests that the metabolic pathways involving PUFAs and their oxidative products could be critical in promoting the malignant behavior of brain tumors.

Contribution to Phenotypic Transitions in Cancer Cells (e.g., Proneural to Mesenchymal Transition)

The lactone form of this compound, commonly referred to as HOHA-lactone, has been identified as a significant contributor to the transition of cancer cells from a proneural to a more aggressive mesenchymal phenotype, particularly in the context of glioblastoma multiforme (GBM). researchgate.netnih.gov This transition is a critical factor in tumor progression and the failure of certain cancer therapies. nih.gov

Research has demonstrated that HOHA-lactone, a product of free radical-induced oxidative fragmentation of docosahexaenoate (DHA), promotes the migration and invasion of glioblastoma cancer stem cells (CSCs). researchgate.netnih.gov Studies using cultured GBM CSCs have shown that exposure to low micromolar concentrations of HOHA-lactone increases cell migration velocity. researchgate.net Furthermore, it induces the expression of key proteins that are biomarkers for the proneural to mesenchymal transition (PMT). researchgate.net

The mechanism behind this transition involves the upregulation of Matrix Metalloproteinase-1 (MMP1), a protein linked to GBM invasion. researchgate.netnih.gov Bioinformatics analysis of clinical cancer genomic data has shown that MMP1 is upregulated in human mesenchymal GBM tissue and is positively correlated with markers of oxidative stress. researchgate.netnih.gov In addition to MMP1, HOHA-lactone induces the expression of p65 NF-κβ and vimentin, two other protein biomarkers of the PMT. researchgate.net The activation of this transition is believed to occur through the activation of protease-activated receptor 1 (PAR1) and MMP1, which in turn leads to the phosphorylation of mitogen-activated protein kinases and Akt kinases. researchgate.net This process suggests that oxidative stress within a tumor, which can be exacerbated by anti-angiogenic therapies, chemo, and radiation, generates HOHA-lactone, thereby fostering a shift from a proliferative proneural state to a migratory and invasive mesenchymal phenotype that can seed new tumor growth. researchgate.netnih.gov

Association with Other Tumor Types

The role of this compound and its lactone is most specifically documented in glioblastoma multiforme. researchgate.netnih.gov However, its fundamental biological activities suggest a broader relevance in oncology. The compound and its derivatives, such as 2-(ω-carboxyethyl)pyrrole (CEP), are known to promote angiogenesis, the formation of new blood vessels, which is a hallmark of cancer and essential for tumor growth and metastasis. acs.orgresearchgate.netnih.gov

HOHA-lactone induces the secretion of Vascular Endothelial Growth Factor (VEGF) in retinal pigmented epithelial (RPE) cells, a key signaling protein in angiogenesis. acs.orgresearchgate.net This suggests that in any tumor environment where HOHA-lactone is generated from lipid peroxidation, it could similarly contribute to the vascularization of the tumor. acs.orgnih.gov Furthermore, through its CEP derivatives, HOHA-lactone can also promote angiogenesis via a Toll-like receptor 2-dependent pathway, which is independent of VEGF. researchgate.net The recurrence of tumor growth following therapies like radiotherapy may be influenced by increased levels of HOHA-lactone and CEP, as the depletion of glutathione (GSH) during such treatments can impair the metabolism of HOHA-lactone. acs.orgnih.gov

Presence and Effects in Other Biological Contexts

Association with Aging Vasculature

While direct studies linking this compound to the aging of the vasculature are limited, its origins from the oxidation of omega-3 fatty acids like docosahexaenoic acid (DHA) place it within a class of molecules with known effects on vascular health. nih.gov Oxidative stress and the resulting lipid peroxidation are known contributors to the pathophysiology of atherosclerosis, a chronic inflammatory condition that characterizes aging vasculature. ahajournals.org

Products of omega-3 fatty acid oxidation have been shown to have protective effects against endothelial cell dysfunction, a key initiating event in atherosclerosis. nih.gov For instance, certain oxidation products can reduce the expression of monocyte chemoattractant protein-1 (MCP-1), a molecule involved in the inflammatory processes of atherosclerosis. nih.gov Conversely, the accumulation of oxidized low-density lipoproteins (LDLs) is a critical step in the formation of atherosclerotic plaques. ahajournals.org Given that this compound is a lipid oxidation product, its presence could be associated with the complex inflammatory and cellular processes that drive the progression of atherosclerosis in aging vessels. ahajournals.org

Involvement in Wound Healing Processes

The processes of wound healing and tissue remodeling are intrinsically linked to oxidative stress and angiogenesis, suggesting a role for this compound. acs.orgresearchgate.netnih.gov Research has provided direct in vitro evidence of the pro-angiogenic effects of HOHA-lactone, which are crucial for the formation of new tissue during wound repair. exlibrisgroup.com

Wound healing and tube formation assays have demonstrated that HOHA-lactone induces the release of VEGF from ARPE-19 cells, which in turn promotes angiogenesis by human umbilical vein endothelial cells (HUVEC). exlibrisgroup.com Additionally, the glutathione-conjugated metabolites of HOHA-lactone have been shown to stimulate the proliferation of HUVECs and promote angiogenesis in vitro. exlibrisgroup.com This indicates that the compound can stimulate vascular growth through multiple pathways, both directly and via its metabolites, highlighting its potential significance in the complex process of wound healing. researchgate.netexlibrisgroup.com

Relevance in Neurological Conditions

This compound and its lactone have been implicated in several neurological conditions, primarily through mechanisms of oxidative stress, inflammation, and apoptosis. Its most defined role is in the pathophysiology of age-related macular degeneration (AMD), a leading cause of vision loss. acs.orgnih.gov HOHA-lactone is generated from the oxidative cleavage of DHA, which is highly abundant in the retina. nih.gov It is a precursor to CEP derivatives, which are biomarkers for AMD and promote the pathological angiogenesis seen in the "wet" form of the disease. acs.org Furthermore, HOHA-lactone itself can induce apoptosis in retinal pigment epithelial cells, a key feature of the early phases of AMD, by causing depletion of cellular glutathione and promoting oxidative stress. nih.gov

In the context of brain tumors, as discussed previously, HOHA-lactone is a potent inducer of the invasive phenotype in glioblastoma multiforme cancer stem cells. researchgate.netnih.gov

While direct evidence is less established for other neurodegenerative diseases, the underlying mechanisms of oxidative stress are relevant. For instance, in Parkinson's disease, the degeneration of dopaminergic neurons is linked to oxidative stress and the accumulation of lipid peroxidation products. nih.govnih.gov Studies on other toxic lipid aldehydes, such as 4-hydroxy-2-nonenal (HNE), have shown their involvement in the pathogenesis of Parkinson's disease, suggesting that similar reactive molecules like HOHA-lactone could also play a role. nih.gov Similarly, neuroinflammation is a key component of Alzheimer's disease, and it is driven by processes that include oxidative stress and mitochondrial dysfunction. nih.govnih.gov The ability of lipid peroxidation products to trigger inflammatory and apoptotic pathways makes them relevant to the study of neurodegenerative conditions.

Synthetic Methodologies and Analytical Characterization

Chemical Synthesis Approaches

Chemical synthesis has been instrumental in confirming the structures of HOHA and its related compounds, as well as providing the necessary quantities for biological and mechanistic studies.

Total Synthesis of the Compound and its Lactone Form

The total synthesis of 4-hydroxy-7-oxohept-5-enoic acid and its lactone has been a key achievement, enabling detailed investigation of its biological roles. HOHA is a product of the oxidative cleavage of docosahexaenoate (DHA), a polyunsaturated fatty acid abundant in the retina. researchgate.netnih.gov HOHA can spontaneously form a more stable, membrane-permeant lactone, which is a biologically active precursor for the formation of 2-(ω-carboxyethyl)pyrrole (CEP) derivatives. researchgate.net The synthesis of HOHA lactone has been described and is crucial for studying its effects, such as inducing apoptosis in retinal pigment epithelial (RPE) cells. nih.gov

The lactone of HOHA has been shown to react with protein lysyl residues and ethanolamine (B43304) phospholipids (B1166683) to generate CEPs. researchgate.net These CEPs have been implicated in the pathology of age-related macular degeneration (AMD). researchgate.netnih.gov The synthetic availability of HOHA lactone allows for in vitro studies to understand these modification processes. For instance, incubation of HOHA-lactone with model compounds like Ac-Gly-Lys-OMe or human serum albumin results in the formation of CEP derivatives. researchgate.net

Synthesis of Phospholipid Esters containing this compound Moieties

The synthesis of phospholipid esters containing HOHA is critical for understanding the behavior of these oxidized lipids in biological membranes. One such important phospholipid is 1-palmityl-2-(4-hydroxy-7-oxo-5-heptenoyl)-sn-glycero-3-phosphatidylcholine (HOHA-PC). researchgate.net It has been demonstrated that HOHA-PC can be generated from the oxidative truncation of docosahexaenoate-containing phosphatidylcholine. researchgate.net

Interestingly, HOHA-PC is a relatively transient species, as it has been found to non-enzymatically release HOHA-lactone and 2-lyso-PC with a half-life of about 30 minutes at 37°C. researchgate.net This finding highlights the importance of the lactone pathway in the generation of CEPs. Quantitative analysis has shown that the reaction of HOHA-PC with a model dipeptide predominantly forms a CEP-dipeptide that is not esterified to the lysophosphatidylcholine (B164491), supporting the dominance of the HOHA-lactone pathway. researchgate.net

Stereoselective Synthesis of Related Bioactive Lipid Species

The principles of stereoselective synthesis are crucial for creating specific isomers of bioactive lipids to understand their precise biological functions. While not directly focused on HOHA, the stereoselective total synthesis of related complex lipids, such as isoprostanes and resolvins, provides a framework for potential future work on HOHA isomers. capes.gov.brnih.govresearchgate.net

For example, the first stereocontrolled total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, a precursor to resolvins D3 and D4, has been achieved. nih.govresearchgate.net This synthesis utilized a convergent and stereospecific strategy, ensuring the production of the specific biologically active isomer. nih.govresearchgate.net Similar methodologies could be applied to synthesize specific stereoisomers of HOHA if they are found to be biologically relevant. Isoprostanes, which are isomers of prostaglandins (B1171923) formed via free-radical-catalyzed peroxidation of arachidonic acid, are another class of lipids where total synthesis has been pivotal for their discovery and quantification. capes.gov.brnih.govvumc.orgahajournals.org

Preparation of Carboxyethylpyrrole (CEP) Derivatives for Research

The synthesis of CEP derivatives is essential for developing the necessary tools to study their role in disease. nih.govnih.govnih.gov CEPs are formed when the ε-amino group of a lysine (B10760008) residue in a protein reacts with HOHA or its lactone. nih.gov

An efficient method for preparing CEP-modified proteins involves the use of 4,7-dioxoheptanoic acid 9-fluorenylmethyl (Fm) ester. nih.govmedchemexpress.com This reagent reacts with primary amines on proteins to form a protected CEP derivative. The protecting group can then be removed under mild conditions using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) without denaturing the protein. nih.govmedchemexpress.com This strategy allows for the controlled introduction of multiple CEP modifications onto a protein. nih.govmedchemexpress.com

These synthetic CEP-modified proteins, such as CEP-human serum albumin (CEP-HSA) and CEP-mouse serum albumin (CEP-MSA), are invaluable for immunological studies. nih.govnih.gov They are used as antigens to generate specific antibodies against CEPs, which can then be used to detect and quantify CEPs in biological samples. nih.gov They are also used in animal models of diseases like AMD to study the immune response to these adducts. nih.govarvojournals.org Furthermore, smaller CEP-containing molecules, such as CEP-dipeptides, have been synthesized to investigate the specific biological activities of the CEP moiety itself. nih.gov

Biological Synthesis and Production

The biological production of this compound is a consequence of oxidative stress. It is not produced through a defined enzymatic pathway like many other signaling lipids. Instead, it arises from the non-enzymatic, free-radical-induced oxidative cleavage of docosahexaenoic acid (DHA), a major polyunsaturated fatty acid component of cell membranes, particularly in the retina. researchgate.netnih.gov

Oxidative damage to DHA-containing phospholipids leads to the formation of HOHA-esters. researchgate.net For example, myeloperoxidase-catalyzed oxidation of 1-palmityl-2-docosahexaenoyl-sn-glycero-3-phosphatidylcholine (DHA-PC) or free DHA has been shown to generate HOHA-lactone. researchgate.net This process has also been observed in human red blood cell ghosts and in cultured human retinal pigmented epithelial (ARPE-19) cells subjected to oxidative injury. researchgate.net

While the initial formation of HOHA is a non-enzymatic process, its subsequent metabolism can involve enzymes. For instance, RPE cells can metabolize HOHA lactone through conjugation with glutathione (B108866) (GSH). researchgate.net

The concept of biological synthesis of hydroxy fatty acids is also seen in microbial systems, where engineered Escherichia coli have been used for the bioconversion of fatty acids into ω-hydroxy fatty acids using enzymes like the AlkBGT hydroxylation system from Pseudomonas putida. frontiersin.org While this is not the natural pathway for HOHA formation in mammals, it illustrates the potential for biotechnological production of related compounds. Similarly, the biosynthesis of other complex lipids like ursodeoxycholic acid involves multi-step enzymatic conversions in microorganisms. frontiersin.org

Advanced Analytical Techniques for Identification and Quantification

The detection and quantification of the chemically reactive and often low-abundance HOHA and its derivatives in complex biological matrices require highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the primary tool for this purpose. nih.govnih.govyoutube.com

LC-MS/MS offers several advantages, including high sensitivity, specificity, and the ability to analyze a wide range of compounds. youtube.com For the analysis of HOHA and related compounds, the sample is first subjected to liquid chromatography to separate it from other components in the biological sample. The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). youtube.com

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this technique, a specific parent ion corresponding to the molecule of interest is selected and fragmented. The resulting fragment ions create a unique "fingerprint" that can be used for definitive identification and quantification. nih.govyoutube.com Selected reaction monitoring (SRM) is a highly sensitive and specific MS/MS technique used for targeted quantitative analysis. In SRM, the mass spectrometer is set to monitor specific parent-to-fragment ion transitions for the analyte of interest. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules like this compound in biological samples. The methodology combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry.

A typical LC-MS/MS method for analyzing organic acids in a biological matrix, such as plasma or tissue homogenate, involves several key steps. nih.gov First, the sample undergoes a preparation process, often a protein precipitation step using a solvent like acetonitrile, to remove larger molecules. chromatographyonline.com This is followed by centrifugation to isolate the supernatant containing the analyte of interest. chromatographyonline.com

The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. chromatographyonline.com The compound is separated from other components on a chromatographic column, often a C18 column, using a mobile phase gradient, for instance, a mixture of water with a small percentage of formic acid and acetonitrile. chromatographyonline.com

The separated compound then enters the mass spectrometer. In a triple quadrupole mass spectrometer, the molecule is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the mass of this compound is selected. This ion is then fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for accurate quantification. chromatographyonline.com Method validation ensures accuracy, precision, and assesses any matrix effects. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Organic Acid Analysis

| Parameter | Example Condition | Purpose |

|---|---|---|

| Sample Preparation | Protein Precipitation with Acetonitrile | Removal of interfering proteins from the biological matrix. chromatographyonline.com |

| Chromatography | UHPLC with C18 column | Separation of the analyte from other sample components. chromatographyonline.com |

| Mobile Phase | Water/Acetonitrile gradient with Formic Acid | Elution of the analyte from the column. chromatographyonline.com |

| Ionization | Negative Mode Electrospray Ionization (ESI) | Generation of charged ions for mass analysis. nih.gov |

| Detection | Triple Quadrupole MS in MRM mode | Specific and sensitive quantification of the target compound. chromatographyonline.com |

Immunological Detection using Specific Antibodies (e.g., Anti-CEP Antibodies)

Immunological methods offer an alternative approach for detecting this compound, particularly when it is bound to proteins as an adduct. This compound is a product of lipid peroxidation and can react with amino acid residues on proteins, forming structures that can be recognized by the immune system. The resulting adducts, such as carboxyethylpyrrole (CEP) derivatives formed from related lipid peroxidation products, can act as antigens.

The development of monoclonal antibodies specific to these adducts allows for their detection in biological tissues and fluids. nih.gov The process involves immunizing an animal, such as a mouse, with the protein-adduct conjugate. This stimulates the production of B-cells that generate antibodies against the specific chemical structure. These B-cells are then fused with myeloma cells to create hybridomas, which can be cultured indefinitely to produce a consistent supply of monoclonal antibodies. nih.gov

These specific antibodies can then be used in various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), for quantitative analysis or immunohistochemistry for localizing the adducts within tissue sections. nih.gov The antibodies exhibit high selectivity for the target adduct, with minimal cross-reactivity to proteins modified by other aldehydes, ensuring the specificity of the detection. nih.gov For instance, studies on antibodies against 4-hydroxynonenal (B163490) (HNE)-modified proteins have shown high selectivity for HNE bound to specific amino acids like histidine. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of newly synthesized organic molecules like this compound and for assessing its purity.

The structure of a novel compound is confirmed through a series of NMR experiments. mdpi.com

¹H-NMR (Proton NMR) : This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The chemical shifts, integration (area under the peak), and splitting patterns (multiplicity) are analyzed to piece together the carbon-hydrogen framework.

¹³C-NMR (Carbon NMR) : This provides information on the different carbon atoms in the molecule, distinguishing between carbonyl, olefinic, hydroxyl-bearing, and aliphatic carbons.

2D NMR Experiments : Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range correlations between protons and carbons (typically over 2-3 bonds). mdpi.com These experiments are crucial for confirming the precise arrangement of atoms within the molecule, including the positions of the hydroxyl group, the double bond, and the carbonyl groups. mdpi.com

Once the structure is confirmed, NMR can also be used to assess the purity of the synthesized compound. The presence of unexpected peaks in the ¹H or ¹³C spectra can indicate the presence of impurities, such as residual solvents or side-products from the synthesis.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| 4-hydroxynonenal (HNE) |

| Histidine |

Future Directions in 4 Hydroxy 7 Oxohept 5 Enoic Acid Research

Elucidation of Unidentified Molecular Targets and Signaling Effectors

A primary avenue for future research lies in the comprehensive identification of the molecular targets of 4-Hydroxy-7-oxohept-5-enoic acid. As an α,β-unsaturated aldehyde, it possesses a reactive Michael acceptor site, making it prone to form covalent adducts with cellular nucleophiles, particularly the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins. nih.govnih.gov This reactivity suggests that a multitude of proteins could be targets of this lipid derivative, thereby modulating their function.

Future studies should employ advanced proteomic techniques to create a global map of protein adduction by this compound in various cell types. This can be achieved through the use of click chemistry-enabled probes and mass spectrometry to identify specific protein targets and the precise amino acid residues modified. nih.gov By identifying these targets, researchers can begin to unravel the downstream signaling consequences of these modifications. While some signaling effects of related 4-hydroxyalkenals are known to involve pathways like Nrf2 and NF-κB, the specific signaling signature of this compound is likely to be unique and warrants detailed investigation. nih.govresearchgate.netnih.gov Understanding these interactions will be crucial in deciphering its role in both physiological and disease contexts.

Comprehensive Investigation of Downstream Transcriptional and Proteomic Responses

The covalent modification of proteins and other biomolecules by this compound is expected to trigger widespread changes in gene expression and protein abundance. A thorough investigation of these downstream transcriptional and proteomic responses is therefore a critical next step. High-throughput techniques such as RNA-sequencing and quantitative proteomics will be invaluable in generating a comprehensive atlas of the cellular response to this compound.

Initial studies on its lactone form have already indicated an upregulation of the antioxidant transcription factor Nrf2 and its target genes. nih.gov However, a broader analysis is needed to identify other transcription factors and signaling pathways that are modulated. It is plausible that, like other reactive electrophiles, this compound influences pathways involved in inflammation, cell cycle control, and apoptosis. nih.gov A time-course analysis of these responses will be particularly insightful, distinguishing between early adaptive responses and later, potentially pathological, changes. This will help to understand the concentration-dependent and context-specific effects of this lipid derivative, determining whether it acts as a signaling molecule at low concentrations and a cytotoxic agent at higher levels. nih.gov

Development of Chemical Probes to Interrogate its Biological Activity

To dissect the precise biological functions of this compound, the development of sophisticated chemical probes is essential. These tools will enable researchers to visualize and quantify the compound in complex biological systems, identify its binding partners, and modulate its activity with high specificity.

Future efforts should focus on designing and synthesizing a variety of probes, including:

Fluorescent Probes: For imaging the subcellular localization and dynamics of the compound in living cells. elsevierpure.com

Biotinylated or Tagged Probes: To facilitate the pull-down and identification of protein targets through affinity purification and mass spectrometry. nih.gov

Photo-activatable Probes: To allow for spatiotemporal control of its adduction to target molecules, enabling the study of acute signaling events. acs.orgnih.govacs.org

Bio-orthogonal Probes: These probes contain a reactive handle that can be specifically and covalently linked to a reporter molecule, allowing for the detection and analysis of its interactions in a biological system without interfering with native biochemical processes. nih.govnih.gov

The development of such probes will be instrumental in moving beyond correlational studies and establishing a causal link between this compound and specific cellular outcomes. nih.govacs.org

Exploration of Strategies to Modulate its Biogenesis or Metabolic Clearance Pathways

Future research should explore strategies to modulate these pathways:

Inhibition of Biogenesis: This could involve the use of antioxidants that prevent lipid peroxidation or specific inhibitors of enzymes that may be involved in its formation. nih.gov Dietary interventions, such as the consumption of foods rich in antioxidants, could also be explored for their potential to reduce the endogenous production of this compound. mdpi.com

Enhancement of Metabolic Clearance: The primary detoxification pathway for α,β-unsaturated aldehydes is conjugation with glutathione (B108866) (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). nih.gov Subsequent metabolism can involve reduction of the aldehyde and β-oxidation. Research should focus on identifying the specific enzymes responsible for the clearance of this compound and developing strategies to enhance their activity. This could include genetic or pharmacological approaches to boost GSH levels or the expression of relevant GST isoforms. mdpi.com Furthermore, the potential role of ene-reductases in detoxifying the α,β-unsaturated bond warrants investigation. asm.org

Advanced Mechanistic Studies in In Vitro and Relevant In Vivo Models

To fully comprehend the biological impact of this compound, it is crucial to move from basic cell culture experiments to more complex and physiologically relevant model systems.

In Vitro Models: Advanced in vitro models can provide a more accurate representation of the in vivo environment. These include:

3D Organoid Cultures: These self-organized, three-dimensional structures mimic the architecture and function of native tissues, offering a more realistic platform to study the effects of the compound on tissue homeostasis and disease.

Microfluidic "Organ-on-a-Chip" Systems: These devices can recapitulate the dynamic microenvironment of tissues, including fluid flow and cell-cell interactions, allowing for more sophisticated mechanistic studies. researchgate.netnih.gov

Synthetic Lipid Models: These models can be used to study the direct interaction of this compound with lipid membranes and how it affects their physical properties and organization. nih.gov

In Vivo Models: Ultimately, in vivo studies are necessary to validate the findings from in vitro experiments and to understand the systemic effects of this compound. Animal models of diseases associated with high levels of oxidative stress and lipid peroxidation, such as neurodegenerative diseases, cardiovascular diseases, and certain cancers, will be particularly relevant. nih.govresearchgate.net In these models, researchers can investigate the correlation between tissue levels of this compound and disease progression. Furthermore, genetic manipulation of the enzymes involved in its biogenesis and clearance in these models will provide definitive evidence of its causal role in pathology.

By pursuing these future research directions, the scientific community can build a comprehensive understanding of the chemistry, biology, and pathology of this compound. This knowledge will be fundamental for the development of novel diagnostic and therapeutic strategies for a range of diseases in which lipid peroxidation plays a critical role.

Q & A

Q. What analytical challenges arise when measuring HOHA-protein adducts?

- Methodological Answer : Challenges include (1) low adduct abundance (≤1% of total protein), requiring immunoenrichment with anti-CEP magnetic beads, and (2) isobaric interferences from other lipid-derived aldehydes. Use parallel reaction monitoring (PRM) with high-resolution MS (Q-Exactive) to distinguish adducts based on unique fragment ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.